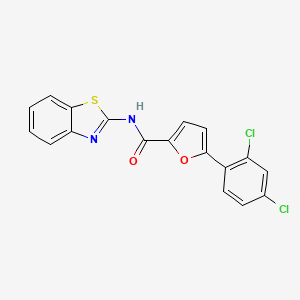![molecular formula C23H39N3O4 B6048857 1-[5-methoxy-2-[[4-(methoxymethyl)piperidin-1-yl]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B6048857.png)
1-[5-methoxy-2-[[4-(methoxymethyl)piperidin-1-yl]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-methoxy-2-[[4-(methoxymethyl)piperidin-1-yl]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound with a unique structure that includes methoxy, piperidinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-methoxy-2-[[4-(methoxymethyl)piperidin-1-yl]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions are used to introduce the methoxymethyl and piperidinyl groups.
Coupling reactions: Such as Suzuki–Miyaura coupling, which is widely applied for forming carbon-carbon bonds under mild conditions.
Protection and deprotection steps: To ensure the stability of reactive groups during the synthesis process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[5-methoxy-2-[[4-(methoxymethyl)piperidin-1-yl]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-[5-methoxy-2-[[4-(methoxymethyl)piperidin-1-yl]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-methoxy-2-[[4-(methoxymethyl)piperidin-1-yl]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[5-methoxy-2-[[4-(methoxymethyl)piperidin-1-yl]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar in structure but with slight variations in functional groups.
Other piperidinyl and piperazinyl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[5-methoxy-2-[[4-(methoxymethyl)piperidin-1-yl]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O4/c1-24-10-12-26(13-11-24)16-21(27)18-30-23-14-22(29-3)5-4-20(23)15-25-8-6-19(7-9-25)17-28-2/h4-5,14,19,21,27H,6-13,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZMQQHPVFEAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=C(C=CC(=C2)OC)CN3CCC(CC3)COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B6048784.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B6048792.png)
![ethyl 2-[2-bromo-4-[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate](/img/structure/B6048802.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethylphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6048806.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6048826.png)

![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B6048834.png)
![7-(4-chlorophenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6048838.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol](/img/structure/B6048841.png)
![[1-[2-(2-Phenylethyl)-1,3-benzoxazole-5-carbonyl]piperidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B6048847.png)
![8-[(2-methoxybenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6048855.png)
![2-(1,3-BENZOTHIAZOL-2-YL)-4-{(E)-1-[(4-PYRIDYLMETHYL)AMINO]METHYLIDENE}-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B6048865.png)
![N-(4-pyridinylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6048870.png)
![Cyclopenten-1-yl-[3-[methyl(2-pyridin-2-ylethyl)amino]piperidin-1-yl]methanone](/img/structure/B6048873.png)
